molecular formula C16H14N2O2S B2796306 4-methyl-N-quinolin-2-ylbenzenesulfonamide CAS No. 25770-52-9

4-methyl-N-quinolin-2-ylbenzenesulfonamide

Cat. No. B2796306
CAS RN: 25770-52-9
M. Wt: 298.36
InChI Key: XFJJGEIKODBFGJ-UHFFFAOYSA-N
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Description

4-methyl-N-quinolin-2-ylbenzenesulfonamide is a chemical compound with the formula C16H14N2O2S and a molecular weight of 298.36 g/mol . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .


Synthesis Analysis

The synthesis of 4-methyl-N-quinolin-2-ylbenzenesulfonamide involves the reaction of methyl sulfonamide with quinoline nitrogen oxides, iodobenzene acetate, and triphenylphosphine in acetonitrile at 20°C for 8 hours . The yield of this reaction is approximately 80% .


Molecular Structure Analysis

The molecular structure of 4-methyl-N-quinolin-2-ylbenzenesulfonamide consists of a benzenesulfonamide core with a methyl group at the 4-position and a quinolin-2-yl group attached to the nitrogen of the sulfonamide .

Mechanism of Action

While the specific mechanism of action for 4-methyl-N-quinolin-2-ylbenzenesulfonamide is not mentioned in the literature, sulfonamides in general are known to inhibit the conversion of p-aminobenzoic acid to dihydropteroate, a key step in bacterial folic acid synthesis . This inhibits DNA synthesis in bacteria, making sulfonamides effective antibacterial agents .

properties

IUPAC Name

4-methyl-N-quinolin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-12-6-9-14(10-7-12)21(19,20)18-16-11-8-13-4-2-3-5-15(13)17-16/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJJGEIKODBFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322402
Record name 4-methyl-N-quinolin-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methyl-N-quinolin-2-ylbenzenesulfonamide

CAS RN

25770-52-9
Record name 4-methyl-N-quinolin-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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